3-hydroxy-N'-(2-methoxybenzylidene)-2-naphthohydrazide
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Overview
Description
3-hydroxy-N’-(2-methoxybenzylidene)-2-naphthohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). Hydrazones are widely studied due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N’-(2-methoxybenzylidene)-2-naphthohydrazide typically involves the condensation reaction between 3-hydroxy-2-naphthoic acid hydrazide and 2-methoxybenzaldehyde. The reaction is usually carried out in a methanolic solution under acidic conditions, often using hydrochloric acid as a catalyst . The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-N’-(2-methoxybenzylidene)-2-naphthohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthohydrazide.
Reduction: Hydrazine derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-hydroxy-N’-(2-methoxybenzylidene)-2-naphthohydrazide involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can enhance its biological activity. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-N’-(2-methoxybenzylidene)benzohydrazide: Similar structure but with a benzene ring instead of a naphthalene ring.
2-hydroxy-N’-(2-methoxybenzylidene)benzohydrazide: Another similar compound with a hydroxyl group at a different position.
Uniqueness
3-hydroxy-N’-(2-methoxybenzylidene)-2-naphthohydrazide is unique due to its naphthalene ring structure, which imparts distinct chemical and biological properties. The presence of both hydroxyl and methoxy groups enhances its reactivity and potential for forming coordination complexes .
Properties
Molecular Formula |
C19H16N2O3 |
---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
3-hydroxy-N-[(E)-(2-methoxyphenyl)methylideneamino]naphthalene-2-carboxamide |
InChI |
InChI=1S/C19H16N2O3/c1-24-18-9-5-4-8-15(18)12-20-21-19(23)16-10-13-6-2-3-7-14(13)11-17(16)22/h2-12,22H,1H3,(H,21,23)/b20-12+ |
InChI Key |
CGKWNQONZWPJGY-UDWIEESQSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC(=O)C2=CC3=CC=CC=C3C=C2O |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)C2=CC3=CC=CC=C3C=C2O |
Origin of Product |
United States |
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